N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Overview
Description
N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide is a complex organic compound characterized by the presence of a thiophene ring, a benzamide group, and a tert-butylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide typically involves a multi-step process. One common method includes the condensation of a thiophene derivative with a benzamide precursor under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved in its mechanism of action are studied to understand how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide include other thiophene derivatives and benzamide compounds. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-18(2,3)20-17(22)15(12-14-10-7-11-23-14)19-16(21)13-8-5-4-6-9-13/h4-12H,1-3H3,(H,19,21)(H,20,22)/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNUEVOHADEBOS-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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